Cas no 2248339-06-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate is a specialized organic compound featuring a phthalimide-derived ester structure. Its key advantages include a stable cyclic framework, which enhances thermal and chemical resistance, and a cyclobutyl-methylpropanoate moiety that contributes to controlled reactivity in synthetic applications. The compound is particularly useful in pharmaceutical and fine chemical synthesis, where its balanced steric and electronic properties enable selective transformations. Its well-defined molecular architecture makes it a valuable intermediate for constructing complex heterocycles or functionalized derivatives. The ester linkage ensures compatibility with a range of reaction conditions, offering versatility in multi-step synthetic routes.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate structure
2248339-06-0 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate
CAS番号:2248339-06-0
MF:C16H17NO4
メガワット:287.310484647751
CID:6150313
PubChem ID:165724693

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate 化学的及び物理的性質

名前と識別子

    • EN300-6514168
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate
    • 2248339-06-0
    • インチ: 1S/C16H17NO4/c1-10(9-11-5-4-6-11)16(20)21-17-14(18)12-7-2-3-8-13(12)15(17)19/h2-3,7-8,10-11H,4-6,9H2,1H3
    • InChIKey: SFVMJWCIBYFBCT-UHFFFAOYSA-N
    • ほほえんだ: O(C(C(C)CC1CCC1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 287.11575802g/mol
  • どういたいしつりょう: 287.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 433
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6514168-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate
2248339-06-0
10g
$3746.0 2023-05-31
Enamine
EN300-6514168-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate
2248339-06-0
0.25g
$801.0 2023-05-31
Enamine
EN300-6514168-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate
2248339-06-0
2.5g
$1707.0 2023-05-31
Enamine
EN300-6514168-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate
2248339-06-0
0.05g
$732.0 2023-05-31
Enamine
EN300-6514168-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate
2248339-06-0
0.1g
$767.0 2023-05-31
Enamine
EN300-6514168-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate
2248339-06-0
0.5g
$836.0 2023-05-31
Enamine
EN300-6514168-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate
2248339-06-0
1g
$871.0 2023-05-31
Enamine
EN300-6514168-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate
2248339-06-0
5g
$2525.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoateに関する追加情報

1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 3-Cyclobutyl-2-Methylpropanoate: A Comprehensive Overview

The compound with CAS No. 2248339-06-0, commonly referred to as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in advanced materials and pharmaceuticals. Recent studies have highlighted its role in the development of novel polymers and bioactive molecules, making it a subject of intense research interest.

The 1,3-dioxo moiety in the compound's structure contributes to its stability and reactivity, while the isoindol ring system provides a rigid framework that enhances its compatibility with various chemical reactions. The cyclobutyl group introduces strain into the molecule, which can be exploited for designing compounds with specific mechanical properties. Additionally, the methylpropanoate substituent adds flexibility and functionality to the molecule, making it suitable for a wide range of applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a combination of palladium-catalyzed coupling reactions and stereoselective cycloadditions. These methods not only ensure high yields but also allow for fine-tuning of the compound's properties to meet specific requirements. Researchers have demonstrated that the compound can serve as a versatile building block for constructing complex molecular architectures, including dendrimers and supramolecular assemblies.

In terms of applications, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate has shown promise in the development of advanced polymers with tailored mechanical and thermal properties. Its ability to form strong intermolecular interactions makes it an ideal candidate for creating high-performance materials used in aerospace and electronics industries. Furthermore, preliminary studies suggest that this compound may exhibit bioactivity, opening avenues for its use in drug discovery and therapeutic development.

The integration of computational chemistry tools has significantly enhanced our understanding of this compound's behavior at the molecular level. Density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity patterns, while molecular dynamics simulations have revealed its dynamic behavior under various conditions. These computational studies have been instrumental in guiding experimental efforts and optimizing synthetic routes.

Despite its potential, further research is required to fully unlock the capabilities of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-Yl 3-cyclobutyl-2-methylpropanoate. Collaborative efforts between chemists, material scientists, and engineers are essential to explore its applications in emerging technologies such as flexible electronics and biodegradable polymers. As our understanding of this compound continues to grow, it is poised to play a pivotal role in shaping the future of materials science and beyond.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量